molecular formula C9H11F2NO2 B13557702 (r)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol

(r)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol

Cat. No.: B13557702
M. Wt: 203.19 g/mol
InChI Key: KNLKUOWICIJMHD-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a difluoromethoxy group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable amine source, followed by reduction to yield the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted phenyl ethanols, amines, and oxides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and difluoromethoxy group play crucial roles in binding to these targets, influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets ®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol apart is its specific chiral configuration, which can lead to different biological activities and chemical reactivities compared to its enantiomers and other similar compounds . This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H11F2NO2

Molecular Weight

203.19 g/mol

IUPAC Name

(2R)-2-amino-2-[2-(difluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H11F2NO2/c10-9(11)14-8-4-2-1-3-6(8)7(12)5-13/h1-4,7,9,13H,5,12H2/t7-/m0/s1

InChI Key

KNLKUOWICIJMHD-ZETCQYMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CO)N)OC(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)OC(F)F

Origin of Product

United States

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